DS-1040 Tosylate

説明

特性

IUPAC Name |

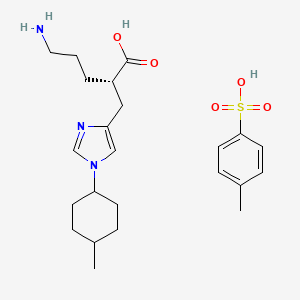

(2S)-5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O2.C7H8O3S/c1-12-4-6-15(7-5-12)19-10-14(18-11-19)9-13(16(20)21)3-2-8-17;1-6-2-4-7(5-3-6)11(8,9)10/h10-13,15H,2-9,17H2,1H3,(H,20,21);2-5H,1H3,(H,8,9,10)/t12?,13-,15?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUWOXSXOMMLGF-JYGFLIHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)N2C=C(N=C2)CC(CCCN)C(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCC(CC1)N2C=C(N=C2)C[C@H](CCCN)C(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

DS-1040 Tosylate: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS-1040 tosylate is an investigational, orally bioavailable small molecule that acts as a potent and highly selective inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). By targeting TAFIa, DS-1040 enhances endogenous fibrinolysis, the body's natural mechanism for dissolving blood clots. This document provides a comprehensive technical overview of the core mechanism of action of DS-1040, detailing the underlying signaling pathways, summarizing key preclinical and clinical data, and outlining the methodologies of pivotal experiments.

Core Mechanism of Action: Enhancing Fibrinolysis through TAFIa Inhibition

The primary pharmacological action of DS-1040 is the direct inhibition of the enzymatic activity of TAFIa.[1][2] TAFI, a proenzyme, is activated by the thrombin-thrombomodulin complex to its active form, TAFIa.[2] TAFIa then attenuates fibrinolysis by cleaving C-terminal lysine and arginine residues from partially degraded fibrin.[2] These residues are crucial for the binding of plasminogen and tissue plasminogen activator (t-PA), which work in concert to generate plasmin, the key enzyme responsible for fibrin degradation. By removing these binding sites, TAFIa effectively puts the brakes on clot dissolution.

DS-1040 intervenes in this process by binding to and inhibiting TAFIa, thereby preserving the lysine and arginine residues on the fibrin surface. This action promotes the recruitment and activation of plasminogen, leading to enhanced fibrinolysis and more efficient clot resolution.[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the fibrinolytic pathway and the mechanism of DS-1040, as well as a typical experimental workflow for evaluating its in vivo efficacy.

Caption: DS-1040 inhibits TAFIa, enhancing fibrinolysis.

Caption: Workflow for in vivo evaluation of DS-1040.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of DS-1040 and its selectivity.

| Parameter | Species | Value | Reference |

| IC50 for TAFIa | Human | 5.92 nM | [2] |

| Rat | 8.01 nM | [3] | |

| IC50 for Carboxypeptidase N (CPN) | Human | 3.02 x 106 nmol/L | [2] |

The data demonstrates that DS-1040 is a highly potent inhibitor of both human and rat TAFIa.[2][3] Importantly, its inhibitory activity against carboxypeptidase N (CPN), a structurally related enzyme, is significantly lower, indicating a high degree of selectivity.[2]

Summary of Preclinical and Clinical Findings

Preclinical Studies

In preclinical assessments, DS-1040 demonstrated robust fibrinolytic potential. In a rat model of microthrombosis induced by tissue factor, both intravenous and oral administration of DS-1040 resulted in a reduction of existing fibrin clots in the lungs.[2] This effect was accompanied by an increase in plasma D-dimer levels, a biomarker of fibrin degradation.[2] Furthermore, DS-1040 was shown to enhance the fibrinolytic activity of recombinant tissue-plasminogen activator (t-PA).[2] A key finding from these preclinical studies was that DS-1040 did not prolong tail bleeding time at therapeutically effective doses, suggesting a low risk of bleeding complications.[1][2]

Clinical Trials

A first-in-human, single ascending dose study in healthy volunteers showed that intravenous DS-1040 was safe and well-tolerated.[1][4] The study demonstrated a dose- and time-dependent decrease in TAFIa activity and a corresponding reduction in clot lysis time.[1] Consistent with its mechanism of action, an increase in D-dimer levels was observed in some participants.[1] Importantly, no effects on coagulation parameters, platelet aggregation, or bleeding time were observed.[1][4]

In a Phase 1b study involving patients with acute pulmonary embolism, the addition of DS-1040 to standard anticoagulant therapy did not lead to an increase in bleeding events.[5] However, in this study, DS-1040 did not significantly improve thrombus resolution or right ventricular dilation.[5] A Phase 1 study in Japanese patients with acute ischemic stroke undergoing thrombectomy also concluded that single intravenous doses of DS-1040 were safe and well-tolerated.[6]

Detailed Experimental Protocols

In Vitro TAFIa Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of DS-1040 against human TAFIa.

-

Materials: Recombinant human TAFIa, fluorogenic TAFIa substrate, this compound, assay buffer, 96-well microplates, and a fluorescence plate reader.

-

Protocol:

-

Prepare a dilution series of this compound in the assay buffer.

-

In a 96-well plate, add a fixed concentration of human TAFIa to each well, followed by the various concentrations of DS-1040 or vehicle control.

-

Incubate the plate at 37°C for a predetermined period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic TAFIa substrate to each well.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Calculate the rate of reaction for each concentration of DS-1040.

-

Determine the percent inhibition relative to the vehicle control and plot against the logarithm of the DS-1040 concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

-

Tissue Factor-Induced Rat Microthrombosis Model

-

Objective: To assess the in vivo efficacy of DS-1040 in a rat model of microthrombosis.

-

Materials: Male Sprague-Dawley rats, tissue factor, this compound, vehicle control, anesthesia, and analytical equipment for D-dimer measurement and histological analysis.

-

Protocol:

-

Anesthetize the rats according to approved institutional protocols.

-

Administer tissue factor intravenously to induce the formation of microthrombi in the lungs.

-

Divide the animals into treatment groups and administer either DS-1040 (intravenously or orally at various doses) or a vehicle control at a specified time post-thrombosis induction.

-

Collect blood samples at designated time points for the measurement of plasma D-dimer levels.

-

At the end of the study period, euthanize the animals and perfuse the lungs.

-

Harvest the lungs and fix them in formalin for histological analysis.

-

Embed the lung tissue in paraffin, section, and stain with hematoxylin and eosin (H&E) and/or specific stains for fibrin.

-

Quantify the extent of fibrin deposition in the lung sections using microscopy and image analysis software.

-

Compare the fibrin clot burden and plasma D-dimer levels between the DS-1040-treated groups and the vehicle control group.

-

Conclusion

This compound is a selective inhibitor of TAFIa that enhances the body's natural fibrinolytic process. Its well-defined mechanism of action, supported by robust preclinical and early-phase clinical data, positions it as a potential therapeutic agent for thromboembolic diseases. The favorable safety profile, particularly the lack of increased bleeding risk at therapeutic doses, is a significant advantage. Further clinical investigation is necessary to fully elucidate its therapeutic efficacy in various patient populations.

References

- 1. researchgate.net [researchgate.net]

- 2. Fibrinolytic potential of DS-1040, a novel orally available inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. A first-in-human study of DS-1040, an inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of thrombin-activatable fibrinolysis inhibitor via DS-1040 to accelerate clot lysis in patients with acute pulmonary embolism: a randomized phase 1b study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Safety, Pharmacokinetics and Pharmacodynamics of DS-1040, in Combination with Thrombectomy, in Japanese Patients with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

DS-1040 Tosylate: A Technical Guide to a Novel TAFIa Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DS-1040 tosylate is a novel, orally bioavailable small molecule inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). By selectively targeting TAFIa, DS-1040 enhances endogenous fibrinolysis, representing a promising therapeutic strategy for thromboembolic diseases. Preclinical and early-phase clinical studies have demonstrated its potential to promote the breakdown of blood clots without significantly increasing the risk of bleeding, a common side effect of current thrombolytic therapies. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental methodologies related to this compound.

Introduction to TAFIa and Its Role in Fibrinolysis

Thrombin-activatable fibrinolysis inhibitor (TAFI) is a key regulator of the fibrinolytic system. When activated by the thrombin-thrombomodulin complex to its active form, TAFIa, it attenuates the breakdown of fibrin clots. TAFIa exerts its antifibrinolytic effect by cleaving C-terminal lysine and arginine residues from partially degraded fibrin. These residues are crucial for the binding of plasminogen and its activator, tissue plasminogen activator (t-PA), thereby accelerating the generation of plasmin, the primary enzyme responsible for fibrin degradation. By removing these binding sites, TAFIa effectively dampens the positive feedback loop of fibrinolysis, leading to a more stable clot.

This compound: Mechanism of Action

This compound is a potent and selective competitive inhibitor of TAFIa. By binding to the active site of TAFIa, DS-1040 prevents it from cleaving the C-terminal lysine residues on the fibrin surface. This inhibition of TAFIa activity preserves the binding sites for plasminogen and t-PA, leading to enhanced plasmin generation and consequently, accelerated fibrin clot lysis. This targeted mechanism of action allows for the potentiation of the body's natural clot-dissolving process.

The Dawn of a New Era in Thrombolytic Therapy: A Technical Guide to a Novel Orally Available TAFIa Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thrombotic diseases, including stroke, pulmonary embolism, and deep vein thrombosis, remain a leading cause of morbidity and mortality worldwide. Current thrombolytic therapies, while effective, are hampered by a narrow therapeutic window and a significant risk of bleeding. This whitepaper delves into the science behind a promising new class of antithrombotic agents: orally available inhibitors of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). By targeting TAFIa, a key negative regulator of fibrinolysis, these novel inhibitors enhance the body's natural clot-dissolving mechanisms without directly interfering with the coagulation cascade, offering the potential for a safer and more broadly applicable thrombolytic therapy. This guide will focus on the preclinical and early clinical data of a leading orally available TAFIa inhibitor, DS-1040, and compare it with another well-characterized, albeit less orally bioavailable, inhibitor, BX 528. We will provide a comprehensive overview of their mechanism of action, quantitative pharmacological data, and detailed experimental protocols for their evaluation.

Introduction: The Unmet Need in Thrombolytic Therapy

The delicate balance between coagulation and fibrinolysis is essential for maintaining hemostasis. While coagulation is vital for preventing blood loss upon vascular injury, the timely dissolution of fibrin clots by the fibrinolytic system is equally crucial to restore blood flow and prevent thrombotic occlusion. The central enzyme in fibrinolysis is plasmin, which is generated from its zymogen, plasminogen, by tissue-type plasminogen activator (t-PA).

A key inhibitor of this process is Thrombin-Activatable Fibrinolysis Inhibitor (TAFI), a plasma procarboxypeptidase.[1] Upon activation by the thrombin-thrombomodulin complex or plasmin, TAFI is converted to its active form, TAFIa.[1] TAFIa attenuates fibrinolysis by cleaving C-terminal lysine and arginine residues from partially degraded fibrin.[2] These residues are crucial for the binding of plasminogen and t-PA, and their removal by TAFIa effectively dampens the positive feedback loop of fibrinolysis, leading to a more stable clot.[1][3]

Elevated TAFI levels have been associated with an increased risk of thrombotic events. Therefore, inhibiting TAFIa presents a compelling therapeutic strategy to enhance fibrinolysis and treat thrombotic diseases.[4] The ideal TAFIa inhibitor would be orally available, highly selective, and have a predictable pharmacokinetic and pharmacodynamic profile with a minimal risk of bleeding.

Mechanism of Action of TAFIa Inhibitors

TAFIa inhibitors work by directly blocking the enzymatic activity of TAFIa.[1] By preventing the removal of C-terminal lysine and arginine residues from the fibrin surface, these inhibitors preserve the binding sites for plasminogen and t-PA.[1][3] This leads to enhanced plasmin generation and, consequently, more efficient clot lysis.[1] This targeted approach of enhancing endogenous fibrinolysis, rather than introducing a potent plasminogen activator, is hypothesized to carry a lower risk of systemic bleeding.

dot

Caption: Signaling pathway of TAFIa inhibition.

Featured Orally Available TAFIa Inhibitor: DS-1040

DS-1040 is a novel, low-molecular-weight imidazole derivative that acts as a potent and selective inhibitor of TAFIa.[2] It has undergone a first-in-human Phase 1 clinical trial, demonstrating its potential as an orally administered thrombolytic agent.

Quantitative Data for DS-1040

| Parameter | Value | Species | Assay/Study Type | Reference |

| IC50 (TAFIa) | 5.92 nmol/L | Human | In vitro enzyme assay | [2] |

| IC50 (CPN) | 3.02 x 10^6 nmol/L | Human | In vitro enzyme assay | [2] |

| Selectivity (TAFIa vs. CPN) | > 500,000-fold | Human | In vitro | [2] |

| Oral Administration Doses | 50, 100, 200, 400 mg (single ascending); 100, 200 mg once daily, 150 mg twice daily (multiple ascending) | Human | Phase 1 Clinical Trial | |

| Terminal Half-life (oral) | 17.2 to 24.9 hours | Human | Phase 1 Clinical Trial | |

| Pharmacodynamics | Dose-dependent inhibition of total TAFIa activity | Human | Phase 1 Clinical Trial |

Preclinical and Clinical Findings for DS-1040

-

Preclinical: In a rat microthrombosis model, intravenously administered DS-1040 effectively reduced existing fibrin clots.[2] Both intravenous and oral administration of DS-1040 led to an elevation in plasma D-dimer levels, indicating enhanced fibrinolysis.[2] Importantly, DS-1040 did not prolong bleeding time at efficacious doses.[2]

-

Clinical (Phase 1): Oral administration of DS-1040 in healthy subjects was well-tolerated with no serious adverse events reported.[5] The pharmacokinetic profile showed dose-proportional exposure, and steady state was achieved by day 7 with minimal accumulation. The pharmacodynamic effects demonstrated a clear dose-dependent inhibition of TAFIa activity.

Comparative Compound: BX 528

BX 528 is a potent and selective 3-phosphinoylpropionic acid-based inhibitor of TAFIa that has been extensively studied in preclinical models. While highly effective when administered intravenously, its oral bioavailability is very low, limiting its development as an oral therapeutic.

Quantitative Data for BX 528

| Parameter | Value | Species | Assay/Study Type | Reference |

| IC50 (TAFIa) | 2 nM | - | In vitro enzyme assay | [4] |

| IC50 (Clot Lysis) | 50 nM | - | In vitro | [4] |

| Selectivity (vs. CPN, CPZ, CPD) | 3,500- to 35,000-fold | - | In vitro | [4] |

| Plasma Half-life (IV) | 0.85 hours | Rat | In vivo | [4] |

| Plasma Half-life (IV) | 4.5 hours | Dog | In vivo | [4] |

| Oral Bioavailability | 1% | Rat | In vivo | [6] |

Preclinical Findings for BX 528

BX 528 has demonstrated efficacy in various animal models of thrombosis, including ferric chloride-induced and laser-induced arterial thrombosis, as well as a rabbit jugular vein thrombolysis model.[4] It effectively enhances both exogenous (t-PA induced) and endogenous thrombolysis without significantly increasing bleeding risk.[4]

Experimental Protocols

In Vitro TAFIa Inhibition Assay (Chromogenic)

This assay measures the ability of a compound to inhibit the enzymatic activity of TAFIa using a chromogenic substrate.

dot

Caption: Workflow for in vitro TAFIa inhibition assay.

Methodology:

-

Reagents:

-

Purified human TAFI

-

Thrombin and soluble thrombomodulin for TAFI activation

-

Chromogenic TAFIa substrate (e.g., a synthetic peptide mimetic)

-

Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)

-

Assay buffer (e.g., HEPES buffered saline)

-

Test compound (e.g., DS-1040 or BX 528) at various concentrations

-

-

Procedure:

-

Activate TAFI to TAFIa by incubating with thrombin and thrombomodulin in assay buffer.

-

In a 96-well plate, add the activated TAFIa to wells containing different concentrations of the test compound or vehicle control. Incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the chromogenic substrate and Ellman's reagent to each well.

-

Immediately begin kinetic measurement of absorbance at 405 nm using a microplate reader. The cleavage of the substrate by TAFIa releases a thiol-containing product, which reacts with DTNB to produce a yellow-colored product.

-

The rate of the reaction (change in absorbance over time) is proportional to the TAFIa activity.

-

-

Data Analysis:

-

Calculate the percentage of TAFIa inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model (Rat)

This model is used to evaluate the antithrombotic efficacy of a compound in an in vivo setting of arterial thrombosis.

dot

Caption: Workflow for FeCl3-induced thrombosis model.

Methodology:

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Anesthetize the rat (e.g., with isoflurane).

-

Make a midline cervical incision and carefully expose the common carotid artery.

-

Place a Doppler flow probe around the artery to monitor blood flow.

-

Administer the test compound (e.g., DS-1040 or BX 528) or vehicle control via the desired route (e.g., oral gavage or intravenous injection) at a specified time before thrombosis induction.

-

Induce thrombosis by applying a piece of filter paper (e.g., 1x2 mm) saturated with a ferric chloride (FeCl3) solution (e.g., 10-50%) to the adventitial surface of the carotid artery for a defined period (e.g., 3-10 minutes).

-

Remove the filter paper and continuously monitor blood flow until complete occlusion occurs or for a predetermined observation period.

-

-

Endpoint Measurement:

-

Time to Occlusion (TTO): The time from the application of FeCl3 until blood flow ceases.

-

Thrombus Weight: At the end of the experiment, the thrombosed arterial segment can be excised and the thrombus carefully removed and weighed.

-

Synthesis and Characterization

Detailed synthetic procedures for proprietary compounds like DS-1040 and BX 528 are not publicly available. However, based on the published literature, the general synthetic approaches can be outlined.

-

DS-1040 (Imidazole Derivative): The synthesis of imidazole derivatives can be achieved through various established methods, such as the Debus-Radziszewski reaction, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia.[3] Further modifications and functionalization of the imidazole ring would lead to the final compound. Characterization would involve standard analytical techniques like NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

-

BX 528 (3-Phosphinoylpropionic Acid Derivative): The synthesis of phosphinic acid-containing peptide mimics often involves multi-step synthetic routes.[7] This could include the preparation of a phosphinate intermediate followed by coupling with other building blocks to assemble the final molecule. The design of BX 528 was intended to mimic a tripeptide, suggesting a modular synthetic approach.[8] Characterization would rely on techniques such as 31P NMR in addition to standard methods to confirm the presence and structure of the phosphinate group.

Future Directions and Conclusion

The development of orally available TAFIa inhibitors represents a significant advancement in the field of antithrombotic therapy. DS-1040, with its promising oral bioavailability and favorable safety profile in early clinical trials, stands out as a leading candidate in this class. While compounds like BX 528 have provided valuable preclinical proof-of-concept, their poor oral bioavailability highlights the challenges in developing orally active drugs targeting this enzyme.

Future research will focus on the continued clinical development of DS-1040 and the discovery of other novel, potent, and selective oral TAFIa inhibitors. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field to evaluate and compare new chemical entities. The ultimate goal is to bring a safe and effective oral thrombolytic agent to the market that can be used for the treatment and prevention of a wide range of thrombotic disorders, thereby addressing a major unmet medical need. The targeted approach of enhancing the body's own fibrinolytic system holds the promise of a new era in antithrombotic therapy with an improved benefit-risk profile.

References

- 1. Design and synthesis of conformationally restricted inhibitors of active thrombin activatable fibrinolysis inhibitor (TAFIa) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa) - part I: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. US12280128B2 - Multi-phase oral composition - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-Mercaptopropionic acids as efficacious inhibitors of activated thrombin activatable fibrinolysis inhibitor (TAFIa) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Defibrinogenation by batroxobin and acylated batroxobin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

DS-1040 Tosylate: A Technical Guide for Thromboembolic Disease Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DS-1040 tosylate, a novel, orally available, small-molecule inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). DS-1040 is under investigation as a potential therapeutic agent to enhance fibrinolysis in the treatment of thromboembolic diseases. This document synthesizes preclinical and clinical data, offering a detailed look at its mechanism of action, pharmacological profile, and the experimental protocols used in its evaluation.

Core Mechanism of Action

DS-1040 enhances the body's natural clot-dissolving process by inhibiting TAFIa. TAFIa, also known as carboxypeptidase U, plays a crucial role in attenuating fibrinolysis by removing C-terminal lysine and arginine residues from partially degraded fibrin. These residues are essential binding sites for plasminogen and tissue plasminogen activator (t-PA), and their removal slows down the process of clot dissolution. By inhibiting TAFIa, DS-1040 preserves these binding sites, thereby promoting plasminogen activation and accelerating the breakdown of fibrin clots.[1]

Mechanism of action of DS-1040 in the fibrinolytic pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of DS-1040.

Table 1: In Vitro Inhibitory Activity

| Target | IC50 (nmol/L) | Selectivity | Reference |

| Human TAFIa | 5.92 | Highly selective over CPN | [1] |

| Carboxypeptidase N (CPN) | 3,020,000 | [1] |

Table 2: Preclinical In Vivo Efficacy (Rat Microthrombosis Model)

| Administration | Effect | Observation | Reference |

| Intravenous | Reduced existing fibrin clots in the lung | Post-treatment with enoxaparin had limited effect | [1] |

| Intravenous & Oral | Elevated plasma D-dimer levels | Similar plasma exposures of DS-1040 | [1] |

| Intravenous | Augmented plasma D-dimer level | On top of a silent dose of recombinant t-PA | [1] |

Table 3: Phase I Clinical Trial in Patients with Acute Ischemic Stroke (AIS) - Pharmacokinetic Parameters

| Dose (mg) | n | Cmax (ng/mL) | AUC0–24hr (ng·h/mL) | t½ (h) | CL (L/h) | Vss (L) | Reference |

| 0.6 | 6 | 17.2 ± 6.25 | 151 ± 40.5 | 4.61 | 3.39 | 17.6 | [2] |

| 1.2 | 11 | 29.7 ± 7.50 | 267 ± 61.6 | 16.8 ± 1.74 | 3.03 ± 0.23 | 22.6 ± 2.43 | [2] |

| 2.4 | 10 | 60.6 ± 11.8 | 503 ± 154 | 19.5 ± 10.5 | 4.62 ± 1.85 | 43.3 ± 24.4 | [2] |

| 4.8 | 3 | 141.0 ± 61.7 | 1320 ± 752 | 29.7 ± 2.35 | 3.71 ± 1.73 | 46.5 ± 16.3 | [2] |

| Data are expressed as mean ± standard deviation. |

Table 4: Phase Ib Clinical Trial in Patients with Intermediate-Risk Pulmonary Embolism (PE) - Bleeding Events

| Treatment Group | n | Major or Clinically Relevant Nonmajor Bleeding Events | Percentage | Reference |

| Placebo | 38 | 1 | 2.6% | [3][4] |

| DS-1040 (20-80 mg) | 87 | 4 | 4.6% | [3][4] |

Experimental Protocols

Detailed methodologies for key preclinical and clinical studies are outlined below.

In Vitro TAFIa and CPN Inhibition Assays

-

Objective: To determine the inhibitory activity and selectivity of DS-1040 against human TAFIa and CPN.

-

Methodology:

-

Recombinant human TAFI was activated by thrombin to generate TAFIa.

-

The enzymatic activity of TAFIa was measured using a synthetic substrate, hippuryl-arginine.

-

DS-1040 at various concentrations was incubated with TAFIa, and the inhibition of substrate hydrolysis was quantified to determine the IC50 value.

-

A similar protocol was followed for CPN to assess selectivity.[1]

-

Tissue Factor-Induced Rat Microthrombosis Model

-

Objective: To evaluate the in vivo efficacy of DS-1040 in reducing fibrin clots.

-

Methodology:

-

Microthrombosis was induced in rats by intravenous injection of tissue factor.

-

DS-1040 was administered either intravenously or orally at specified doses.

-

The extent of fibrin clot formation in the lungs was quantified.

-

Plasma D-dimer levels, a marker of fibrinolysis, were measured at various time points.

-

The effect of DS-1040 was compared to a control group and a group treated with enoxaparin.[1]

-

Workflow of the rat microthrombosis model experiment.

Phase I Clinical Trial in Patients with Acute Ischemic Stroke (AIS)

-

Objective: To assess the safety, pharmacokinetics, and pharmacodynamics of DS-1040 in Japanese patients with AIS undergoing thrombectomy.[2]

-

Study Design: A randomized, placebo-controlled, single-blind, dose-escalation trial.[2]

-

Patient Population: Patients with AIS due to large vessel occlusion, planned for thrombectomy within 8 hours of symptom onset.[2]

-

Treatment: Single intravenous infusion of placebo or DS-1040 (0.6, 1.2, 2.4, or 4.8 mg).[2]

-

Primary Endpoints:

-

Pharmacokinetic Analysis: Plasma concentrations of DS-1040 were measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]

-

Pharmacodynamic Assessments: D-dimer levels and TAFIa activity were measured.[2]

Phase Ib Clinical Trial in Patients with Intermediate-Risk Pulmonary Embolism (PE)

-

Objective: To evaluate the tolerability and explore the efficacy of DS-1040 in patients with acute PE.[3][4]

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[3][4]

-

Patient Population: Patients with intermediate-risk PE.[3][4]

-

Treatment: Ascending doses of intravenous DS-1040 (20-80 mg) or placebo, added to standard anticoagulation with enoxaparin (1 mg/kg twice daily).[3][4]

-

Primary Endpoint: Number of patients with major or clinically relevant nonmajor bleeding.[3][4]

-

Efficacy Exploration: Percentage change in thrombus volume and right-to-left ventricular dimensions, assessed using quantitative computed tomography pulmonary angiography (CTPA) at baseline and after 12 to 72 hours.[3][4]

Clinical Development Pathway

The clinical development of DS-1040 has progressed from first-in-human studies in healthy volunteers to studies in patient populations with specific thromboembolic diseases.

Logical progression of DS-1040 clinical trials.

Safety and Tolerability

In a first-in-human study with healthy subjects, single ascending intravenous doses of DS-1040 (0.1 mg to 40 mg) were well tolerated, with no serious adverse events reported.[5] Importantly, bleeding time remained within the normal range for all tested doses.[5] In a Phase I study of Japanese patients with AIS undergoing thrombectomy, single intravenous doses of DS-1040 (0.6–4.8 mg) were also found to be safe and well tolerated.[2] A Phase Ib study in patients with acute PE showed that the addition of DS-1040 to standard anticoagulation was not associated with an increase in bleeding.[3][4]

Conclusion

DS-1040 is a potent and selective TAFIa inhibitor with a promising preclinical and early clinical profile. Its mechanism of action, which enhances endogenous fibrinolysis, offers a potential therapeutic advantage in the treatment of thromboembolic diseases. While early clinical studies have established a favorable safety profile, further research is needed to fully elucidate its efficacy in various patient populations. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the ongoing investigation of DS-1040.

References

- 1. Fibrinolytic potential of DS-1040, a novel orally available inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety, Pharmacokinetics and Pharmacodynamics of DS-1040, in Combination with Thrombectomy, in Japanese Patients with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of thrombin-activatable fibrinolysis inhibitor via DS-1040 to accelerate clot lysis in patients with acute pulmonary embolism: a randomized phase 1b study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 5. A first-in-human study of DS-1040, an inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of DS-1040: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological properties of DS-1040, a novel, orally available, small-molecule inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). DS-1040 was developed to enhance fibrinolysis for the treatment of thromboembolic diseases.[1][2][3]

Mechanism of Action

DS-1040 is a potent and selective inhibitor of the enzymatic activity of TAFIa, also known as carboxypeptidase U.[2][4][5] TAFIa plays a crucial role in downregulating fibrinolysis. It is activated by the thrombin-thrombomodulin complex and acts by cleaving C-terminal lysine and arginine residues from partially degraded fibrin. This removal of lysine residues prevents the binding of plasminogen and tissue plasminogen activator (t-PA) to the fibrin clot, thereby attenuating plasmin generation and slowing down clot lysis.[1][6] By inhibiting TAFIa, DS-1040 preserves these crucial binding sites, leading to enhanced plasminogen activation, increased plasmin generation, and consequently, accelerated fibrinolysis.[2][7]

In Vitro Potency and Selectivity

The inhibitory activity of DS-1040 was assessed against human TAFIa and a related enzyme, carboxypeptidase N (CPN), to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values demonstrate that DS-1040 is a highly selective inhibitor of TAFIa.

| Target Enzyme | IC50 (nmol/L) | Source |

| Human TAFIa | 5.92 | [1] |

| Carboxypeptidase N (CPN) | 3,020,000 | [1] |

The data indicates a significantly higher affinity for TAFIa compared to CPN, highlighting the specific nature of its inhibitory action.[1]

Experimental Protocols

While specific, detailed experimental protocols from the primary studies are not fully disclosed in the provided literature, the determination of IC50 values for enzyme inhibitors like DS-1040 typically follows a standardized methodology.

Enzyme Inhibition Assay (General Protocol)

-

Enzyme Activation: Pro-enzyme (TAFI) is activated to its enzymatic form (TAFIa) using an appropriate activator, such as the thrombin-thrombomodulin complex.

-

Incubation: A fixed concentration of the activated enzyme (TAFIa) is incubated with a range of concentrations of the inhibitor (DS-1040) in a suitable buffer system at a controlled temperature (e.g., 37°C).

-

Substrate Addition: A specific chromogenic or fluorogenic substrate for TAFIa, which releases a detectable signal upon cleavage, is added to initiate the enzymatic reaction.

-

Signal Detection: The rate of substrate cleavage is monitored over time by measuring the change in absorbance or fluorescence using a microplate reader.

-

Data Analysis: The reaction rates at each inhibitor concentration are calculated. The percentage of inhibition is determined relative to a control sample containing no inhibitor. The IC50 value is then calculated by fitting the concentration-response data to a sigmoidal dose-response curve. A similar protocol would be employed for CPN to assess selectivity.

Signaling Pathways and Experimental Workflows

Fibrinolysis Regulation Pathway and DS-1040's Point of Intervention

Caption: DS-1040 inhibits TAFIa, preventing the removal of lysine residues on fibrin and thus promoting plasmin-mediated clot degradation.

General Workflow for In Vitro IC50 Determination

Caption: A typical experimental workflow for determining the IC50 value of an enzyme inhibitor like DS-1040.

Selectivity Profile of DS-1040

Caption: DS-1040 demonstrates high selectivity for its target, TAFIa, over the related enzyme CPN.

Summary of In Vitro Effects on Hemostasis

Beyond its direct inhibitory effect on TAFIa, in vitro studies have shown that DS-1040 does not directly impact other key components of hemostasis. Specifically, DS-1040 was found to have no effect on platelet aggregation or coagulation time, indicating that its mechanism is focused on enhancing the endogenous fibrinolytic system without broadly altering coagulation pathways.[1][2] This targeted activity suggests a potentially favorable safety profile with a reduced risk of bleeding compared to traditional thrombolytic agents.[1][8]

References

- 1. Fibrinolytic potential of DS-1040, a novel orally available inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A first-in-human study of DS-1040, an inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Safety, Pharmacokinetics and Pharmacodynamics of DS-1040, in Combination with Thrombectomy, in Japanese Patients with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. First-in-Human Study to Assess the Safety, Pharmacokinetics, and Pharmacodynamics of an Oral Formulation of DS-1040, an Inhibitor of the Activated Form of Thrombin-Activatable Fibrinolysis Inhibitor, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DS-1040 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

In-Depth Technical Guide: The Inhibitory Effect of DS-1040 Tosylate on Carboxypeptidase N

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-1040 Tosylate is a novel, orally available, small-molecule inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa), also known as carboxypeptidase U (CPU). By inhibiting TAFIa, DS-1040 enhances fibrinolysis, the natural process of dissolving blood clots. Carboxypeptidase N (CPN), a closely related plasma metalloprotease, also plays a role in regulating the activity of various peptides by cleaving C-terminal basic amino acids. Given the structural and functional similarities between TAFIa and CPN, understanding the effect of DS-1040 on CPN is crucial for characterizing its selectivity and overall pharmacological profile. This technical guide provides a comprehensive overview of the inhibitory effect of this compound on carboxypeptidase N, including quantitative data, detailed experimental protocols, and visual representations of the relevant pathways and workflows.

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound against human carboxypeptidase N (CPN) and its primary target, activated thrombin-activatable fibrinolysis inhibitor (TAFIa), has been quantitatively assessed. The following table summarizes the key inhibitory concentration (IC50) values, providing a clear comparison of the compound's activity against these two related enzymes.

| Enzyme Target | Inhibitor | IC50 (nmol/L) | Selectivity (CPN IC50 / TAFIa IC50) | Reference |

| Human Carboxypeptidase N (CPN) | DS-1040 | 3.02 x 10⁶ | 510,000-fold | [Noguchi K, et al. 2018] |

| Human Activated Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa) | DS-1040 | 5.92 | 1 | [Noguchi K, et al. 2018] |

This data demonstrates that DS-1040 is a highly selective inhibitor of TAFIa, with significantly weaker activity against CPN. The 510,000-fold selectivity highlights the compound's specificity for its intended therapeutic target.

Signaling Pathway: The Role of Carboxypeptidases in Fibrinolysis

The following diagram illustrates the fibrinolytic pathway and the inhibitory roles of both activated thrombin-activatable fibrinolysis inhibitor (TAFIa) and carboxypeptidase N (CPN). DS-1040's primary mechanism of action is the inhibition of TAFIa, which in turn enhances the stability of fibrin clots for lysis by plasmin.

The Profibrinolytic Potential of Low-Molecular-Weight TAFIa Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Activated Thrombin-Activatable Fibrinolysis Inhibitor (TAFIa), a basic carboxypeptidase, plays a critical role in downregulating fibrinolysis, thereby stabilizing fibrin clots. By removing C-terminal lysine residues from partially degraded fibrin, TAFIa prevents the binding of plasminogen and tissue plasminogen activator (t-PA), effectively dampening the body's natural clot-dissolving process.[1][2] Inhibition of TAFIa represents a promising therapeutic strategy to enhance fibrinolysis for the treatment and prevention of thromboembolic diseases. This document provides a technical overview of the development of low-molecular-weight (LMW) TAFIa inhibitors, detailing their mechanism of action, pharmacological properties, and the key experimental protocols used for their evaluation.

The TAFIa Signaling Pathway: A Link Between Coagulation and Fibrinolysis

TAFI (also known as procarboxypeptidase U or procarboxypeptidase B2) circulates as an inactive zymogen. Its activation to the potent enzyme TAFIa is a key molecular link between the coagulation and fibrinolysis cascades. The most efficient physiological activation of TAFI occurs when thrombin, generated during coagulation, forms a complex with the endothelial cell surface receptor thrombomodulin.[1][2] This thrombin-thrombomodulin complex converts TAFI to TAFIa by cleaving an N-terminal activation peptide.[3]

Once activated, TAFIa attenuates fibrinolysis by removing the C-terminal lysine and arginine residues exposed on the fibrin surface as it is degraded by plasmin. These residues are crucial binding sites for plasminogen and its activator, t-PA. By eliminating these binding sites, TAFIa effectively slows down plasmin generation and protects the fibrin clot from premature lysis.[1][3] LMW inhibitors of TAFIa directly block its enzymatic activity, thus preserving the lysine binding sites on fibrin, accelerating plasmin generation, and promoting clot dissolution.[3]

Caption: Mechanism of TAFIa activation and its role in fibrinolysis inhibition.

Quantitative Data for Key Low-Molecular-Weight TAFIa Inhibitors

The development of potent and selective LMW TAFIa inhibitors has been a focus of antithrombotic research. Several chemical scaffolds have been explored, leading to compounds with nanomolar potency. The table below summarizes the in vitro potency of representative inhibitors from different chemical classes.

| Compound/Class | TAFIa IC50 (Enzymatic Assay) | Clot Lysis Assay Potency | Selectivity Notes | Reference(s) |

| BX 528 | 2 nM | 50 nM | 3,500- to 35,000-fold selective vs. CPN, CPZ, CPD. 12-fold selective vs. CPB. | [4],[5],[6] |

| UK-396,082 | ~20 nM (Ki) | N/A | >1000-fold selective over Carboxypeptidase N (CPN). | [5] |

| Imidazole Acetic Acids | 1 nM (for analog 28) | 14 nM (CLT50) | Analog 28 showed no selectivity against Carboxypeptidase B (CPB). | [7] |

| Anabaenopeptins-derived | 1.5 nM (Anabaenopeptin B) | N/A | >500-fold selective against other coagulation proteases (FXa, FVIIa, FIIa, FXIa) and carboxypeptidases A and N. | [8] |

IC50: Half-maximal inhibitory concentration. CLT50: Concentration required to reduce clot lysis time by 50%. N/A: Data not available in the cited sources.

Pharmacological Profile of Selected Inhibitors

Beyond in vitro potency, the overall pharmacological profile, including pharmacokinetics (PK) and pharmacodynamics (PD), is crucial for clinical development.

| Compound | Pharmacokinetic / Pharmacodynamic Parameters | Reference(s) |

| BX 528 | Pharmacokinetics: - Plasma half-life (IV): 0.85 hours (rats), 4.5 hours (dogs).- No significant metabolism detected in human, dog, or rabbit hepatic microsomes.- No significant inhibition of CYP3A4 and CYP2D6 up to 30 µM.Safety/Selectivity: - No significant activity in a panel of 137 other enzymes and receptors.- No effects on blood coagulation or platelet aggregation up to 300 µM and 10 µM, respectively. | [4],[6] |

| UK-396,082 | Pharmacokinetics: - Described as having "encouraging human pharmacokinetics and toleration" as a clinical candidate. Specific values not detailed in the source. | [9] |

Experimental Protocols

Accurate evaluation of TAFIa inhibitors requires robust and reproducible assays. The following sections detail the methodologies for the two most critical in vitro assays.

TAFIa Enzymatic Activity Assay (Chromogenic Method)

This assay directly measures the enzymatic activity of TAFIa by monitoring the cleavage of a synthetic substrate.

Principle: TAFI is first activated to TAFIa by the thrombin/thrombomodulin complex. The active TAFIa then cleaves a specific synthetic peptide substrate. This cleavage releases a thiol-containing compound. The free thiol reacts with Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) to produce a yellow-colored product, 5-mercapto-2-nitro-benzoic acid, which is measured spectrophotometrically at 405 nm.[8],[3],[10] The rate of color development is directly proportional to the TAFIa activity. Inhibitors will reduce this rate.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4.

-

TAFI Activation Mixture: Prepare a solution containing purified human TAFI, human thrombin, and recombinant human thrombomodulin in assay buffer with CaCl2. The exact concentrations should be optimized to achieve a linear rate of substrate cleavage over the desired time course.

-

Substrate Solution: Prepare a solution of a suitable synthetic TAFIa substrate (e.g., a 3-thia-arginine peptide) and DTNB in assay buffer.

-

Inhibitor Solutions: Prepare serial dilutions of the test compound (LMW inhibitor) in assay buffer or DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

-

Assay Procedure (96-well plate format):

-

Add 20 µL of inhibitor solution or vehicle control to each well.

-

Add 60 µL of the TAFI activation mixture to each well.

-

Incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow for TAFI activation and inhibitor binding.

-

Initiate the reaction by adding 20 µL of the Substrate Solution.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Monitor the increase in absorbance at 405 nm every 30 seconds for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

t-PA Induced Plasma Clot Lysis Assay

This assay measures the overall effect of a TAFIa inhibitor on the fibrinolytic process in a more physiologically relevant plasma environment.

Principle: Clotting is initiated in citrated human plasma by adding tissue factor (TF) or thrombin and calcium. Simultaneously, a fixed amount of t-PA is added to initiate fibrinolysis. The formation and subsequent lysis of the fibrin clot are monitored by measuring the change in turbidity (optical density) of the sample over time.[1] In the presence of an active TAFI system, the clot lysis time is prolonged. A potent TAFIa inhibitor will counteract this effect, resulting in a shorter clot lysis time.[11]

Detailed Protocol:

-

Sample and Reagent Preparation:

-

Plasma: Use citrated, platelet-poor plasma (PPP) from healthy donors, pooled if necessary. Thaw frozen plasma rapidly at 37°C.

-

Assay Buffer: 20 mM HEPES, 150 mM NaCl, 0.01% Tween 80, pH 7.4.

-

Coagulation Initiator: Recombinant human tissue factor or a fixed concentration of human thrombin (e.g., 1 U/mL final concentration).[1]

-

t-PA Solution: Prepare a working solution of recombinant human t-PA in assay buffer (e.g., to a final concentration of 1.0 nM).[1]

-

CaCl₂ Solution: Prepare a stock solution of calcium chloride.

-

Inhibitor Solutions: Prepare serial dilutions of the LMW inhibitor in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

In each well, combine:

-

75 µL of plasma.

-

A volume of inhibitor solution or vehicle control.

-

A volume of t-PA solution.

-

Assay buffer to bring the volume to a pre-clotting total.

-

-

Place the plate in a spectrophotometer capable of reading absorbance at 405 nm and maintaining a temperature of 37°C.

-

Initiate clotting by adding a mixture of the coagulation initiator and CaCl₂ (e.g., final concentration 10 mM).[1]

-

Immediately begin monitoring the absorbance at 405 nm every 30-60 seconds for several hours.

-

-

Data Analysis:

-

A typical clot lysis curve will show an increase in absorbance as the clot forms, a plateau, and then a decrease as the clot lyses.

-

The primary endpoint is the Clot Lysis Time (CLT) , often defined as the time from the midpoint of the clear-to-maximum-turbid transition to the midpoint of the maximum-turbid-to-clear transition.

-

Plot the CLT against the inhibitor concentration to determine the dose-dependent effect of the compound on accelerating clot lysis.

-

Drug Discovery and Development Workflow

The discovery of novel LMW TAFIa inhibitors typically follows a structured screening cascade designed to identify potent, selective, and drug-like molecules.

Caption: A typical screening funnel for the discovery of LMW TAFIa inhibitors.

This workflow progresses from large-scale initial screens to increasingly complex and physiologically relevant assays.[12]

-

High-Throughput Screening (HTS): Large compound libraries are screened using a robust biochemical assay (like the chromogenic assay) to identify initial "hits."

-

Hit Confirmation: Hits are re-tested and re-synthesized to confirm their activity and eliminate artifacts.

-

Hit-to-Lead: Initial structure-activity relationships (SAR) are established to improve potency and identify promising chemical scaffolds ("leads").

-

Secondary & Selectivity Assays: Leads are tested in more complex assays like the plasma clot lysis assay.[1] Crucially, their selectivity is profiled against related carboxypeptidases (e.g., CPB, CPN) to ensure on-target activity.

-

Lead Optimization: Medicinal chemistry efforts focus on improving multiple properties simultaneously: potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

-

In Vivo Evaluation: Promising compounds are advanced into animal models to assess their pharmacokinetics and in vivo efficacy in relevant thrombosis models, such as ferric chloride-induced thrombosis or pulmonary thromboembolism models.[13]

Conclusion

Low-molecular-weight inhibitors of TAFIa offer a targeted approach to enhance endogenous fibrinolysis, a potentially safer alternative to conventional anticoagulant or thrombolytic therapies. The development of these inhibitors relies on a systematic evaluation pipeline, from high-throughput enzymatic assays to complex plasma-based clot lysis models and in vivo studies of thrombosis. The data presented for compounds like BX 528 and UK-396,082 demonstrate that potent, selective, and pharmacologically viable small molecules can be developed against this target. Continued research in this area holds significant promise for the management of thrombotic disorders.

References

- 1. Evaluation of thrombomodulin/thrombin activatable fibrinolysis inhibitor function in plasma using tissue-type plasminogen activator-induced plasma clot lysis time - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. invitech.co.uk [invitech.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A novel inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa) - part I: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and pharmacodynamics of low-molecular-weight heparins and glycoprotein IIb/IIIa receptor antagonists in renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of a Testing Funnel for Identification of Small Molecule Modulators Targeting Secretin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TAFI Activity assay (incl. Controls and Calibrator) [loxo.de]

- 11. researchgate.net [researchgate.net]

- 12. criver.com [criver.com]

- 13. Development of a Testing Funnel for Identification of Small-Molecule Modulators Targeting Secretin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

DS-1040 Tosylate: A Technical Overview of its Fibrinolytic Mechanism and Neutral Impact on Coagulation Time

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DS-1040 Tosylate is a novel, orally available, small-molecule inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). Extensive preclinical and clinical investigations have demonstrated that DS-1040 enhances endogenous fibrinolysis by preventing the attenuation of plasmin-mediated clot degradation. A key characteristic of DS-1040 is its highly selective mechanism of action, which notably does not impact coagulation parameters or platelet aggregation. This technical guide provides a comprehensive overview of the mechanism of action of DS-1040, its effects on fibrinolysis, and a detailed summary of its neutral effect on coagulation time, supported by data from key clinical trials.

Mechanism of Action: Enhancing Endogenous Fibrinolysis

DS-1040 exerts its pro-fibrinolytic effect by inhibiting TAFIa, also known as carboxypeptidase U.[1] In the process of fibrinolysis, tissue plasminogen activator (tPA) converts plasminogen to plasmin, which then degrades the fibrin clot. Plasmin cleavage of fibrin exposes C-terminal lysine and arginine residues, which serve as binding sites for additional plasminogen and tPA, thereby amplifying the fibrinolytic process.

TAFIa attenuates fibrinolysis by removing these C-terminal lysine and arginine residues from partially degraded fibrin, thus preventing the amplification of plasmin generation.[2] By inhibiting TAFIa, DS-1040 preserves these binding sites, leading to enhanced plasmin generation and more efficient clot lysis.

The signaling pathway below illustrates the mechanism of action of DS-1040.

Effects on Coagulation Parameters: A Consistent Lack of Impact

A significant finding across multiple studies is that DS-1040 does not affect coagulation time.[1][2][3][4][5] This includes a lack of effect on standard coagulation assays and platelet aggregation. This is a critical feature, as it suggests a reduced risk of bleeding complications compared to traditional thrombolytic agents.

Preclinical and Clinical Data Summary

The following tables summarize the consistent findings regarding the neutral effect of DS-1040 on coagulation from various studies.

Table 1: Summary of DS-1040 Effects on Coagulation and Bleeding Parameters

| Study Type | Population | Key Findings on Coagulation | Bleeding Time | Reference |

| Preclinical | Animal models | No effect on coagulation time. | Not prolonged beyond its efficacy dose. | [2] |

| Phase 1 | Healthy young and elderly subjects (IV) | No observed effect on coagulation parameters or platelet aggregation. | Remained within the normal range for all doses. | [1][4] |

| Phase 1 | Healthy adults (Oral) | No effect on coagulation parameters. | No treatment-related trends observed. | [5] |

| Phase 1 | Patients with Acute Ischemic Stroke | No significant changes in coagulation parameters. | No cases of major extracranial bleeding. | [3] |

| Phase 1b | Patients with Acute Pulmonary Embolism | Not associated with an increase in bleeding. | One case of major bleeding in the 80 mg group. | [6][7] |

Table 2: Quantitative Coagulation Data from Selected Studies

| Study | Coagulation Parameter | DS-1040 Dose/Regimen | Result |

| First-in-human (IV)[1][4] | Prothrombin Time (PT) | Single ascending doses (0.1 mg to 40 mg) | No clinically significant changes from baseline. |

| Activated Partial Thromboplastin Time (aPTT) | Single ascending doses (0.1 mg to 40 mg) | No clinically significant changes from baseline. | |

| Platelet Aggregation | Single ascending doses (0.1 mg to 40 mg) | No effect observed. | |

| First-in-human (Oral)[5] | Coagulation Parameters | Single (50-400 mg) and multiple ascending doses | No effect observed. |

Experimental Protocols

First-in-Human Intravenous Study in Healthy Subjects

-

Objective: To evaluate the safety, pharmacokinetics, and pharmacodynamics of single ascending intravenous doses of DS-1040.

-

Methodology: This was a randomized, placebo-controlled, three-part, phase 1 study. Healthy young (18-45 years) and elderly (65-75 years) subjects received single ascending doses of DS-1040 ranging from 0.1 mg to 40 mg, or placebo, administered as a 0.5-hour intravenous infusion or a 24-hour continuous infusion.[4]

-

Coagulation Assessments: Blood samples were collected at specified time points to measure coagulation parameters, including PT and aPTT, and to assess platelet aggregation. Bleeding time was also evaluated.[1][4]

The experimental workflow for this study is depicted below.

First-in-Human Oral Study in Healthy Subjects

-

Objective: To evaluate the safety, pharmacokinetics, and pharmacodynamics of an oral formulation of DS-1040.

-

Methodology: This was a randomized, placebo-controlled, phase 1 study. Healthy adults (20-45 years) were randomized to receive single ascending oral doses of DS-1040 (50, 100, 200, or 400 mg) or placebo, or multiple ascending doses (100 mg once daily, 200 mg once daily, or 150 mg twice daily) or placebo for 14 days.[5]

-

Coagulation Assessments: Coagulation parameters and bleeding time were assessed at various time points throughout the study.[5]

Conclusion

This compound is a selective inhibitor of TAFIa that enhances endogenous fibrinolysis without affecting coagulation pathways or platelet function. The consistent finding across a range of studies, from preclinical models to clinical trials in healthy subjects and patient populations, is that DS-1040 does not alter coagulation time. This unique pharmacological profile positions DS-1040 as a potential therapeutic agent for thrombotic diseases with a favorable safety profile, particularly concerning bleeding risk. Further clinical development is warranted to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Fibrinolytic potential of DS-1040, a novel orally available inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety, Pharmacokinetics and Pharmacodynamics of DS-1040, in Combination with Thrombectomy, in Japanese Patients with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A first-in-human study of DS-1040, an inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. First-in-Human Study to Assess the Safety, Pharmacokinetics, and Pharmacodynamics of an Oral Formulation of DS-1040, an Inhibitor of the Activated Form of Thrombin-Activatable Fibrinolysis Inhibitor, in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of thrombin-activatable fibrinolysis inhibitor via DS-1040 to accelerate clot lysis in patients with acute pulmonary embolism: a randomized phase 1b study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

Methodological & Application

Application Notes and Protocols for DS-1040 Tosylate in Animal Models of Microthrombosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-1040 Tosylate is a novel, orally available, small molecule inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). By targeting TAFIa, DS-1040 enhances endogenous fibrinolysis, the body's natural mechanism for dissolving blood clots. This mechanism of action suggests its potential as a therapeutic agent for thrombotic diseases, including those characterized by microthrombosis. This document provides a summary of the available preclinical data on this compound in a relevant animal model of microthrombosis, along with detailed experimental protocols to aid in the design and execution of similar studies.

Mechanism of Action

DS-1040 selectively inhibits TAFIa, a key negative regulator of fibrinolysis. The activation of the fibrinolytic system is initiated by tissue plasminogen activator (tPA), which converts plasminogen to plasmin. Plasmin then degrades the fibrin mesh of a thrombus. TAFIa, when activated by the thrombin-thrombomodulin complex, removes C-terminal lysine residues from partially degraded fibrin. This action prevents the binding of plasminogen and tPA to the fibrin surface, thereby attenuating fibrinolysis. By inhibiting TAFIa, DS-1040 preserves these lysine binding sites, allowing for enhanced plasminogen and tPA binding, leading to accelerated clot lysis.[1]

Mechanism of action of this compound in enhancing fibrinolysis.

Data Presentation

In Vitro Potency and Selectivity

The inhibitory activity of DS-1040 was assessed against human TAFIa and carboxypeptidase N (CPN), a structurally related enzyme.

| Enzyme Target | IC50 (nmol/L) | Reference |

| Human TAFIa | 5.92 | [1] |

| Human Carboxypeptidase N (CPN) | 3,020,000 | [1] |

Table 1: In vitro inhibitory potency of DS-1040 against TAFIa and CPN. The significantly higher IC50 value for CPN demonstrates the high selectivity of DS-1040 for TAFIa.[1]

In Vivo Efficacy in a Rat Model of Microthrombosis

The efficacy of DS-1040 was evaluated in a tissue factor-induced rat model of microthrombosis. The primary endpoints were the reduction of fibrin clots in the lungs and the elevation of plasma D-dimer levels, a marker of fibrin degradation.

| Treatment Group | Dose | Route | Fibrin Clot Reduction in Lungs | Plasma D-dimer Levels | Reference |

| Vehicle Control | - | IV | - | Baseline | [1] |

| DS-1040 | Not specified | IV | Reduced existing fibrin clots | Elevated | [1] |

| DS-1040 | Not specified | Oral | Not directly measured | Elevated | [1] |

| Enoxaparin | Not specified | - | Limited effect on existing clots | Not specified | [1] |

Table 2: In vivo effects of DS-1040 in a rat microthrombosis model. Intravenously administered DS-1040 was effective in reducing pre-formed fibrin clots, whereas enoxaparin showed limited efficacy in this therapeutic setting.[1] Both intravenous and oral administration of DS-1040 resulted in elevated D-dimer levels.[1]

Experimental Protocols

Tissue Factor-Induced Rat Microthrombosis Model

This model is designed to induce systemic microthrombus formation, primarily in the lungs, through the intravenous administration of tissue factor.

Materials:

-

Male Wistar rats (body weight 200-250 g)

-

Tissue factor (e.g., recombinant human tissue factor)

-

This compound

-

Vehicle (e.g., saline or other appropriate solvent)

-

Anesthesia (e.g., isoflurane, pentobarbital)

-

Surgical instruments for intravenous access

-

Blood collection tubes (containing citrate anticoagulant)

-

Centrifuge

-

ELISA kits for rat D-dimer and fibrinogen

Experimental Workflow:

Workflow for the tissue factor-induced rat microthrombosis model.

Detailed Methodology:

-

Animal Preparation: Acclimatize male Wistar rats for at least one week before the experiment. Fast the animals overnight with free access to water.

-

Anesthesia and Surgery: Anesthetize the rats using an appropriate anesthetic agent. Surgically expose and cannulate the jugular vein for intravenous administration of tissue factor and test compounds. Cannulate the carotid artery for blood sampling.

-

Induction of Microthrombosis: Administer a bolus of tissue factor intravenously to induce the formation of microthrombi. The dose of tissue factor should be optimized in preliminary studies to induce consistent, non-lethal microthrombosis.

-

Drug Administration:

-

Intravenous Administration: Following the induction of thrombosis, administer this compound or vehicle intravenously.

-

Oral Administration: For oral dosing, administer this compound or vehicle via oral gavage at a predetermined time before the induction of thrombosis to allow for absorption.

-

-

Blood Sampling: Collect blood samples from the carotid artery at baseline (before tissue factor administration) and at various time points after drug administration. Collect blood into tubes containing 3.2% or 3.8% sodium citrate. Centrifuge the blood samples to obtain platelet-poor plasma.

-

Endpoint Analysis:

-

Fibrin Clot Measurement: At the end of the experiment, euthanize the animals. Perfuse the lungs with saline to remove circulating blood. Harvest the lungs and measure the fibrin content. This can be done by gravimetric analysis of the dried lung tissue or by using a specific ELISA for rat fibrin.

-

D-dimer Analysis: Measure the concentration of D-dimer in the collected plasma samples using a commercially available rat D-dimer ELISA kit.

-

Other Coagulation Parameters: As needed, other coagulation parameters such as prothrombin time (PT), activated partial thromboplastin time (aPTT), and fibrinogen levels can be measured from the plasma samples.

-

Conclusion

The available preclinical data indicate that this compound is a potent and selective inhibitor of TAFIa with demonstrated efficacy in a rat model of microthrombosis. Its ability to enhance endogenous fibrinolysis and reduce existing fibrin clots without significantly impacting bleeding time suggests a favorable therapeutic profile. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of DS-1040 in thrombotic disorders. Further studies are warranted to fully elucidate the dose-response relationship and the efficacy of DS-1040 in various animal models of thrombosis.

References

Application Notes and Protocols for Intravenous Administration of DS-1040 in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-1040 is a novel, orally available, small-molecule inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). TAFIa plays a crucial role in regulating fibrinolysis by removing C-terminal lysine residues from partially degraded fibrin, thereby preventing the binding of plasminogen and plasmin and attenuating the breakdown of blood clots. By inhibiting TAFIa, DS-1040 enhances endogenous fibrinolysis, promoting the dissolution of thrombi.[1] Preclinical studies in rat models have demonstrated the potential of DS-1040 as a therapeutic agent for thrombotic diseases.[1]

These application notes provide a comprehensive overview of the intravenous administration of DS-1040 in rats, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and detailed protocols for relevant preclinical models.

Mechanism of Action

DS-1040 selectively inhibits the enzymatic activity of TAFIa. This inhibition leads to an increase in the number of plasminogen binding sites on the fibrin surface, which in turn enhances the conversion of plasminogen to plasmin, the key enzyme responsible for fibrin degradation. This ultimately results in accelerated clot lysis.[1] Notably, DS-1040 does not appear to affect platelet aggregation or coagulation time, suggesting a favorable safety profile with a potentially lower risk of bleeding compared to traditional thrombolytic agents.[1]

Pharmacokinetic and Pharmacodynamic Data

Table 1: Representative Pharmacokinetic Parameters of a TAFIa Inhibitor (BX 528) Following Intravenous Administration in Rats

| Parameter | Value | Reference |

| Dose | Not Specified | [1] |

| Half-life (t½) | 0.85 hours | [1] |

Note: This data is for BX 528, another TAFIa inhibitor, and is used for illustrative purposes due to the lack of publicly available, specific intravenous pharmacokinetic data for DS-1040 in rats.

Table 2: Pharmacodynamic Effects of Intravenously Administered DS-1040 in Rats

| Model | Parameter | Result | Reference |

| Tissue Factor-Induced Microthrombosis | Fibrin Clot Reduction | Significant reduction in existing fibrin clots in the lung | [1] |

| Thromboembolic Stroke | Cerebral Blood Flow | Improved cerebral blood flow | [2] |

| General | Plasma D-dimer Levels | Elevated | [1] |

| Tail Bleeding Model | Bleeding Time | No prolongation at efficacious doses | [1] |

Experimental Protocols

Rat Thromboembolic Stroke Model

This model is utilized to evaluate the efficacy of DS-1040 in restoring blood flow in an artery occluded by a thrombus.

Materials:

-

Male Wistar rats

-

DS-1040 solution for intravenous administration

-

Anesthetic (e.g., isoflurane)

-

Laser Doppler flowmetry equipment

-

Microsurgical instruments

-

Autologous blood clot

Protocol:

-

Animal Preparation: Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

-

Surgical Procedure:

-

Expose the right middle cerebral artery (MCA).

-

Prepare an autologous blood clot from the rat's own blood.

-

-

Induction of Thromboembolism: Inject the prepared blood clot into the MCA to induce occlusion.

-

Monitoring: Continuously monitor cerebral blood flow using laser Doppler flowmetry.

-

Drug Administration: Once a stable occlusion is confirmed by a significant decrease in blood flow, administer DS-1040 intravenously. A vehicle control group should be included.

-

Efficacy Assessment: Continue to monitor cerebral blood flow for a defined period (e.g., 110 minutes) post-administration to assess the extent of reperfusion.[2]

Tissue Factor-Induced Rat Microthrombosis Model

This model is used to assess the ability of DS-1040 to resolve existing microthrombi.

Materials:

-

Male rats

-

DS-1040 solution for intravenous administration

-

Tissue factor

-

Saline

-

Histological equipment

Protocol:

-

Animal Preparation: Anesthetize the rats.

-

Induction of Microthrombosis: Administer tissue factor intravenously to induce the formation of fibrin clots, primarily in the lungs.

-

Drug Administration: After a set period to allow for clot formation, administer DS-1040 intravenously. A control group should receive saline.

-

Sample Collection: At a predetermined time point after drug administration, euthanize the animals and collect the lungs.

-

Efficacy Assessment: Process the lung tissue for histological examination. Quantify the extent of fibrin clot reduction in the DS-1040 treated group compared to the control group. Plasma D-dimer levels can also be measured as a biomarker of fibrinolysis.[1]

Pharmacokinetic Study Protocol

This protocol outlines the steps for determining the pharmacokinetic profile of DS-1040 following intravenous administration in rats.

Materials:

-

Male Sprague-Dawley rats with jugular vein cannulation

-

DS-1040 solution for intravenous administration

-

Heparinized syringes

-

Centrifuge

-

Analytical equipment (e.g., LC-MS/MS)

Protocol:

-

Animal Preparation: Acclimate the cannulated rats to the study environment.

-

Dosing: Administer a single intravenous bolus dose of DS-1040 via the jugular vein cannula.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dose.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Quantify the concentration of DS-1040 in the plasma samples using a validated analytical method such as LC-MS/MS.

-

Data Analysis: Use pharmacokinetic software to calculate key parameters including Cmax, Tmax, AUC, and half-life.

Conclusion

DS-1040 demonstrates significant potential as a fibrinolysis-enhancing agent with a promising safety profile in preclinical rat models. The protocols outlined in these application notes provide a framework for researchers to further investigate the efficacy and pharmacokinetic properties of DS-1040 in the context of thrombotic diseases. The provided diagrams and data tables serve as a valuable resource for designing and interpreting such studies. Further research is warranted to fully elucidate the complete pharmacokinetic profile of DS-1040 following intravenous administration in rats to support its continued development.

References

Application Notes and Protocols: Enhancing t-PA Fibrinolytic Activity with DS-1040

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thromboembolic diseases, such as stroke and pulmonary embolism, are a leading cause of morbidity and mortality worldwide. The primary therapeutic strategy for these conditions often involves the use of fibrinolytic agents, such as tissue-type plasminogen activator (t-PA), to dissolve the occlusive thrombus. However, the efficacy of t-PA can be limited by endogenous inhibitory mechanisms. One such mechanism involves the Thrombin-Activatable Fibrinolysis Inhibitor (TAFI), which, in its activated form (TAFIa), attenuates fibrinolysis.

DS-1040 is a novel, orally available, small molecule inhibitor of TAFIa. By selectively inhibiting TAFIa, DS-1040 enhances the efficacy of endogenous and exogenous t-PA, promoting more efficient clot dissolution. These application notes provide a summary of the quantitative data supporting the use of DS-1040 to enhance t-PA fibrinolytic activity and detailed protocols for key in vitro and in vivo experiments.

Data Presentation

The following tables summarize the key quantitative data for DS-1040.

Table 1: In Vitro Inhibitory Activity of DS-1040

| Target Enzyme | IC50 (nmol/L) | Selectivity (fold vs. CPN) | Reference |

| Human TAFIa | 5.92 | > 510,000 | [1] |

| Carboxypeptidase N (CPN) | 3,020,000 | - | [1] |

Table 2: Pharmacodynamic Effects of DS-1040 in Preclinical and Clinical Studies

| Study Type | Model/Subject | Key Findings | Reference |

| Preclinical (In Vivo) | Tissue factor-induced rat microthrombosis model | Intravenously administered DS-1040 reduced existing fibrin clots. | [1] |

| Preclinical (In Vivo) | Rat model | DS-1040 significantly augmented plasma D-dimer levels in the presence of a sub-therapeutic dose of recombinant t-PA. | [1] |

| Phase 1 Clinical Trial | Healthy Human Volunteers | DS-1040 caused a substantial dose-dependent and time-dependent decrease in TAFIa activity and in 50% clot lysis time. | [2] |

| Phase 1 Clinical Trial | Healthy Human Volunteers | Increased levels of D-dimer, indicative of endogenous fibrinolysis, were observed following DS-1040 treatment. | [2] |

Experimental Protocols

In Vitro Plasma Clot Lysis Assay

This assay is used to determine the effect of DS-1040 on t-PA-mediated fibrinolysis in a plasma environment.

Materials:

-

Human platelet-poor plasma (PPP)

-

DS-1040

-

Recombinant tissue-type plasminogen activator (t-PA)

-

Thrombin

-

Calcium chloride (CaCl₂)

-

Tris-buffered saline (TBS)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Protocol:

-

Prepare a stock solution of DS-1040 in a suitable solvent (e.g., DMSO) and make serial dilutions in TBS.

-

In a 96-well plate, add 20 µL of PPP to each well.

-